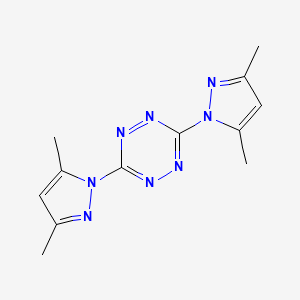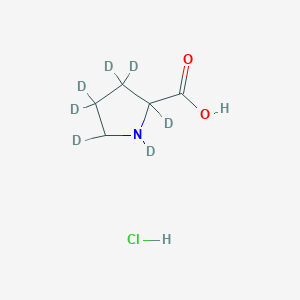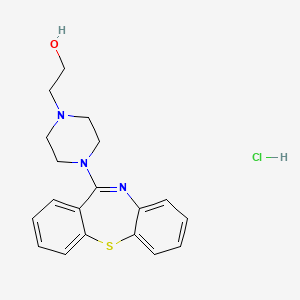
3,6-双(3,5-二甲基-1H-吡唑-1-基)-1,2,4,5-四嗪
描述
Synthesis Analysis
The synthesis mechanism of 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine involves triaminoguanidine and pentanedione reacting to achieve an intermediate (BDM) through molecular nucleophilic addition and intramolecular nucleophilic substitution. Upon heating, this compound undergoes nucleophilic substitution reaction to form the desired tetrazine derivative. This mechanism underscores the compound's intricate synthesis process (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using X-ray diffraction, revealing it belongs to the monoclinic system. Detailed structural parameters have been obtained, providing insights into the arrangement of atoms and the overall geometry of the molecule (Yuan-jie, 2012).
Chemical Reactions and Properties
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including Diels-Alder reactions with an inverse electron demand, demonstrating its reactivity towards cycloaddition. These reactions result in the formation of pyridazines, highlighting the compound's utility in synthesizing complex molecular structures (Rusinov et al., 2011).
Physical Properties Analysis
The physical properties of this compound, including its thermal decomposition and non-isothermal kinetic parameters, have been studied. This analysis provides valuable information on the stability and behavior of the compound under various conditions, essential for its handling and storage (Zhang et al., 2014).
Chemical Properties Analysis
Studies on the chemical properties of this tetrazine derivative focus on its energetic content and potential applications in high-energy materials. The compound's decomposition temperatures and energy of activation have been determined, showcasing its potential in fields requiring materials with high nitrogen content and insensitivity to stimuli (Saikia et al., 2009).
科学研究应用
催化体系
该化合物已被用于形成在乙烯低聚反应中具有活性的镍 (II) 络合物 {svg_1}. 已合成了两种带有双 (3,5-二甲基吡唑-1-基) 甲烷配体的离子型 Ni (II) 络合物 {svg_2}. 这些化合物在用 Et 2 AlCl 活化后在乙烯二聚反应中具有活性,产生丁烯混合物 {svg_3}.
贵金属回收
该化合物已被用于合成 Zr 基 MOF 吸附剂 MIL-161 {svg_4}. 该吸附剂对模拟电子废液中的金 (III) 表现出高吸附容量和优异的选择性 {svg_5}. 该化合物中存在含硫和含氮基团有助于其有效性 {svg_6}.
其他化合物的合成
该化合物已被用作合成其他化合物的先驱体 {svg_7}. 例如,它被用于合成 s-四嗪二羧酸 (H 2 STz),这是一种用于形成 MIL-161 吸附剂的有机配体 {svg_8}.
化学研究
该化合物用于化学研究,特别是在催化体系研究和从二次资源中回收贵金属的研究中 {svg_9} {svg_10}. 它的独特性质使其成为这些研究领域的宝贵工具。
工业应用
鉴于其在乙烯二聚和从电子废物中回收金中的作用,该化合物具有潜在的工业应用 {svg_11} {svg_12}. 它可用于塑料生产和电子废物回收。
环境应用
该化合物能够从电子废液中选择性吸附金 (III),表明它具有潜在的环境应用 {svg_13}. 它可用于从废物中回收有价值材料并减少电子废物对环境影响的工艺。
属性
IUPAC Name |
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKOARNUITZHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)N3C(=CC(=N3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30169-25-6 | |
| Record name | 2,5-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Q & A
Q1: What are the common synthetic routes to obtain 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine?
A: BT is commonly synthesized by oxidizing 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (BDT) [, , ]. One method utilizes NO2 as the oxidizing agent []. Research has focused on optimizing this oxidation step, exploring alternatives like using oxygen as the oxidizer to avoid generating nitrogen oxides (NxOy) [].
Q2: What is the crystal structure of BT?
A: BT crystallizes in the monoclinic system, belonging to the space group P2(1)/c. The crystal parameters are: a = 1.096 nm, b = 1.651 nm, c = 0.714 nm, and β = 103.895(4) °, with Z = 4 [].
Q3: How does the structure of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine contribute to its reactivity?
A: The presence of the electron-deficient tetrazine ring makes BT highly reactive towards electron-rich species. This reactivity is key for its use in various chemical transformations, particularly in [4+2] cycloaddition reactions, also known as Diels-Alder reactions [, ].
Q4: What is the evidence for an inverse-electron-demand Diels-Alder reaction mechanism when BT reacts with alkynylboronates?
A: Studies investigating the reaction of BT with aryl-alkynylboronates bearing various para substituents on the aryl group provide evidence for an inverse-electron-demand Diels-Alder mechanism. The reaction rates correlate with the electron-withdrawing or donating nature of the substituents, suggesting an inverse-electron-demand pathway [].
Q5: Can you elaborate on the use of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in synthesizing other heterocyclic compounds?
A: BT serves as a valuable precursor for creating diverse heterocyclic compounds. For instance, it reacts with aldehydes and dimedone in a one-pot, three-component reaction, catalyzed by p-toluenesulfonic acid, to yield 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones. This reaction highlights the potential of BT in constructing complex molecular frameworks under relatively mild conditions [].
Q6: How is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine employed in the synthesis of energetic materials?
A: BT acts as a crucial starting material in synthesizing high-nitrogen energetic compounds. Researchers have utilized nucleophilic substitution reactions with BT to produce compounds such as 3-hydrazino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3-azido-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3,6-dihydrazino-1,2,4,5-tetrazine, 3,6-diazido-1,2,4,5-tetrazine, and 3,6-diguanidino-1,2,4,5-tetrazine. These derivatives hold potential applications in the development of new energetic materials [].
Q7: Has 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine been used in the development of catalysts?
A: Yes, BT plays a key role in creating a sustainable catalyst for transfer hydrogenation reactions []. Researchers functionalized waste shrimp shells with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (DMPZ-Tz), which is derived from BT, through nucleophilic substitution. This modified shrimp shell material was then used to support ruthenium-based catalysts. These catalysts proved effective in the selective transfer hydrogenation of unsaturated carbonyl compounds to their corresponding alcohols, using ethanol as a green hydrogen source [].
Q8: What are the key advantages of using 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in the synthesis of the ruthenium-based catalysts?
A: The strong coordination between DMPZ-Tz and ruthenium precursors like [Ru(p-cym)Cl2]2 or RuCl3.3H2O ensures effective anchoring of the ruthenium species onto the shrimp shell support []. This anchoring is crucial for catalyst stability and activity, leading to a more efficient and selective catalytic system compared to analogous catalysts without DMPZ-Tz or homogeneous counterparts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)



